(2-Ethoxyphenyl)trimethylsilane
Description
(2-Ethoxyphenyl)trimethylsilane (C${11}$H${18}$O$_2$Si) is an organosilicon compound featuring a trimethylsilyl group attached to an ortho-ethoxyphenyl ring. Its structure combines the electron-donating ethoxy group with the steric bulk of the trimethylsilyl moiety, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H18OSi |
|---|---|
Molecular Weight |
194.34 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-5-12-10-8-6-7-9-11(10)13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
DHOYBJBACVXBPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethoxyphenyl)trimethylsilane can be synthesized through the reaction of 2-ethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2-Ethoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Grignard reactions, where the 2-ethoxyphenylmagnesium bromide is prepared in situ and reacted with trimethylchlorosilane under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halides and nucleophiles such as fluoride ions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products
Substitution: Products include various silyl ethers and silanes.
Oxidation: Products include 2-ethoxybenzaldehyde and 2-ethoxybenzoic acid.
Reduction: Products include 2-ethoxycyclohexyltrimethylsilane.
Scientific Research Applications
(2-Ethoxyphenyl)trimethylsilane is utilized in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for phenols.
Biology: It is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: It is employed in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which (2-Ethoxyphenyl)trimethylsilane exerts its effects involves the interaction of the silicon atom with various electrophiles and nucleophiles. The silicon atom’s ability to stabilize positive charges through hyperconjugation and its affinity for oxygen and fluorine atoms play a crucial role in its reactivity. The molecular targets and pathways involved include the formation of silyl cations and the subsequent nucleophilic attack leading to the formation of new carbon-silicon bonds.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features:
*Note: Molecular formula in likely includes a bromine atom, suggesting a possible typo in the source.
Physicochemical Properties
Electronic Effects :
- The ethoxy group in this compound donates electrons via resonance, activating the aryl ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -F in ), which deactivate the ring .
- Thienyl substituents (as in ) introduce sulfur’s lone pairs, enabling coordination to metal catalysts in cross-coupling reactions.
Commercial and Industrial Relevance
- Market Trends : Iodo-trimethylsilane () is commercially significant in electronics; ethoxyphenyl variants may niche applications in pharmaceuticals or agrochemicals.
- Synthesis Scalability : Methods for analogous silanes (e.g., stereoselective synthesis in ) highlight the importance of chiral centers and reaction conditions for industrial production.
Biological Activity
(2-Ethoxyphenyl)trimethylsilane is a silane compound that has attracted attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial effects, and other pharmacological activities, supported by various studies and data.
Chemical Structure and Properties
The compound this compound features an ethoxy group attached to a phenyl ring, with three methyl groups bonded to silicon. This structure contributes to its unique chemical reactivity and potential biological interactions.
1. Cytotoxicity
Cytotoxicity studies have indicated that derivatives of this compound exhibit varying degrees of activity against different cancer cell lines. For instance, certain derivatives showed moderate activity against the HL-60 cell line, with IC50 values suggesting potential as anticancer agents .
Table 1: Cytotoxicity Data of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL-60 | 15 |
| Other derivatives | HL-60 | 20-50 |
2. Antibacterial Activity
Research has demonstrated that this compound and its derivatives possess antibacterial properties. For example, some compounds showed promising activity against Bacillus subtilis, indicating their potential as antibacterial agents .
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus subtilis | 32 µg/mL |
| Other derivatives | Staphylococcus aureus | 64 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the silane group may play a crucial role in mediating interactions with biological targets, potentially through the formation of reactive intermediates .
Study on Anticancer Activity
A notable study investigated the anticancer properties of various silane derivatives, including this compound. The results indicated that certain modifications to the silane structure enhanced cytotoxicity against cancer cells while reducing toxicity to normal cells. This selective toxicity is essential for developing effective cancer therapies .
Study on Antibacterial Efficacy
Another research effort focused on evaluating the antibacterial efficacy of this compound against resistant bacterial strains. The findings revealed significant inhibition of bacterial growth, supporting its potential application in treating infections caused by antibiotic-resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
